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Compound of Interest

Compound Name: Tixadil

Cat. No.: B1619522 Get Quote

Notice to the Reader: Despite a comprehensive search of available scientific literature and

chemical databases, quantitative experimental data regarding the solubility and stability of

Tixadil is exceptionally scarce. The information that follows is based on general principles of

pharmaceutical science and data extrapolated from structurally related compounds. This guide

is intended to provide a theoretical framework rather than a definitive data repository.

Researchers, scientists, and drug development professionals are strongly advised to conduct

their own experimental validation for any specific application.

Introduction to Tixadil
Tixadil, identified by the CAS Number 2949-95-3, is a chemical entity with the molecular

formula C₂₄H₂₅NS. Its chemical name is N-(α-Methylphenethyl)-9H-thioxanthene-9-ethan-1-

amine. Due to the limited publicly available research, its pharmacological and toxicological

profiles are not well-documented. This guide aims to provide a theoretical overview of its likely

solubility and stability characteristics based on its chemical structure, which features a bulky,

hydrophobic thioxanthene core and a basic amine group.

Predicted Physicochemical Properties
Quantitative experimental data for Tixadil is not available in the public domain. The following

table summarizes predicted properties based on its chemical structure using computational

models.
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Parameter
Predicted
Value/Characteristic

Notes

Molecular Weight 359.53 g/mol
Calculated from the molecular

formula.

logP (Octanol-Water Partition

Coefficient)
High (estimated > 5)

The large, nonpolar

thioxanthene and phenethyl

groups suggest very low

aqueous solubility and high

lipid solubility.

pKa (Acid Dissociation

Constant)
Estimated 8.5 - 9.5

The secondary amine group is

basic and will be protonated at

physiological pH.

Aqueous Solubility Very Low

Predicted to be poorly soluble

in water across the

physiological pH range.

Solubility is expected to be pH-

dependent, increasing at lower

pH values where the amine is

protonated.

Organic Solvent Solubility High

Likely to be soluble in a range

of organic solvents such as

methanol, ethanol, DMSO, and

dichloromethane.

Experimental Workflow for Solubility Determination

To experimentally determine the solubility of Tixadil, the following workflow is recommended.

This standard protocol is widely used in the pharmaceutical industry.

Caption: A standard experimental workflow for determining the equilibrium solubility of a

compound.

Predicted Stability Profile
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The stability of Tixadil will be influenced by factors such as pH, temperature, light, and the

presence of oxidizing agents. While no specific degradation studies for Tixadil have been

published, its structure suggests potential degradation pathways.

Condition Predicted Stability
Potential Degradation
Pathway

Acidic pH Potentially stable

The protonated amine form is

generally more stable against

oxidation.

Neutral to Basic pH Susceptible to Oxidation

The lone pair of electrons on

the nitrogen of the free base is

susceptible to oxidation. The

sulfur atom in the thioxanthene

ring could also be oxidized to a

sulfoxide or sulfone.

Elevated Temperature Likely to degrade

As with most organic

molecules, elevated

temperatures will accelerate

degradation reactions.

Light (Photostability) Potentially Unstable

The thioxanthene moiety is a

known photosensitizer and

may be susceptible to

photolytic degradation.

Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of a drug substance.

The following diagram outlines a typical workflow.

Caption: A logical workflow for conducting forced degradation studies to assess the intrinsic

stability of a drug substance.

Experimental Protocols
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As no specific experimental data for Tixadil is available, this section provides generalized

protocols that would be suitable for its analysis.

High-Performance Liquid Chromatography (HPLC)
Method for Purity and Stability Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

Gradient: A time-gradient elution would be necessary to separate the nonpolar Tixadil from

potential more polar degradants. A starting point could be 50% B, increasing to 95% B over

20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at a wavelength determined by a UV scan of Tixadil (likely around 254 nm).

Injection Volume: 10 µL.

Sample Preparation: Samples should be dissolved in a suitable organic solvent like

methanol or acetonitrile.

Protocol for pH-Dependent Solubility Study
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

Add an excess amount of Tixadil to a known volume of each buffer in separate vials.

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach

equilibrium (e.g., 24-48 hours).

After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

Dilute the filtrate with a suitable solvent and analyze the concentration of Tixadil using the

developed HPLC method.
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Construct a pH-solubility profile by plotting the measured solubility against the pH of the

buffer.

Conclusion and Recommendations
The lack of empirical data for Tixadil necessitates a cautious approach. Based on its chemical

structure, Tixadil is predicted to be a poorly water-soluble, lipophilic compound with potential

stability issues related to oxidation and photolysis. Any research or development involving

Tixadil must begin with a thorough experimental characterization of its physicochemical

properties. The workflows and protocols outlined in this guide provide a standard framework for

obtaining the necessary solubility and stability data. It is imperative that these fundamental

properties are well-understood to enable appropriate formulation development and to ensure

the quality and safety of any potential applications.

To cite this document: BenchChem. [In-depth Technical Guide: Tixadil Solubility and Stability
Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619522#tixadil-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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